1-(Azidomethyl)-3-nitrobenzene

Catalog No.
S14085735
CAS No.
126799-84-6
M.F
C7H6N4O2
M. Wt
178.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Azidomethyl)-3-nitrobenzene

CAS Number

126799-84-6

Product Name

1-(Azidomethyl)-3-nitrobenzene

IUPAC Name

1-(azidomethyl)-3-nitrobenzene

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

InChI

InChI=1S/C7H6N4O2/c8-10-9-5-6-2-1-3-7(4-6)11(12)13/h1-4H,5H2

InChI Key

ZSACFMUAFYJZDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN=[N+]=[N-]

1-(Azidomethyl)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with an azidomethyl group (-CH₂N₃) and a nitro group (-NO₂). The molecular formula for this compound is C₇H₆N₄O₂, and it features both a highly reactive azido group and a nitro group, which can influence its chemical behavior and applications in various fields, including organic synthesis and materials science.

  • Nucleophilic Substitution Reactions: The azido group can participate in nucleophilic substitution, often replacing halides or other leaving groups.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of palladium catalysts or lithium aluminum hydride (LiAlH₄).
  • Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming stable triazole linkages when reacted with terminal alkynes .

While specific biological activities of 1-(Azidomethyl)-3-nitrobenzene are not extensively documented, compounds containing azido groups are often utilized in bioorthogonal chemistry. This allows for selective labeling and tracking of biomolecules within living systems. The reactivity of the azido group facilitates its use in various biological studies, including drug development and molecular imaging .

The synthesis of 1-(Azidomethyl)-3-nitrobenzene typically involves nucleophilic substitution reactions. A common method includes:

  • Starting Material: A halomethyl-nitrobenzene derivative is used as the precursor.
  • Reagents: Sodium azide (NaN₃) is employed to introduce the azido group.
  • Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) are preferred.
  • Reaction Conditions: The reaction is usually carried out at moderate temperatures to promote efficient formation of the azido compound.

1-(Azidomethyl)-3-nitrobenzene has several notable applications:

  • Organic Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds such as triazoles and tetrazoles, which are valuable in medicinal chemistry.
  • Materials Science: Due to its high nitrogen content and reactivity, it is used in developing energetic materials and polymers.
  • Bioconjugation Techniques: The compound can be utilized for labeling biomolecules, facilitating studies in cellular biology and drug development .

Interaction studies involving 1-(Azidomethyl)-3-nitrobenzene primarily focus on its reactivity with other chemical species. For instance, its azido group can react with alkyne-functionalized molecules to form triazole linkages through CuAAC reactions. This property makes it valuable for constructing complex molecular architectures in both synthetic and biological contexts .

Several compounds share structural similarities with 1-(Azidomethyl)-3-nitrobenzene. Here are notable examples:

Compound NameUnique Features
1-(Azidomethyl)-4-nitrobenzeneNitro group at para position; used similarly in synthesis.
1-(Azidomethyl)-2-nitrobenzeneNitro group at ortho position; different reactivity patterns due to sterics.
4-(Azidomethyl)-1-fluoro-2-nitrobenzeneContains a fluoro group; unique due to the presence of both fluoro and nitro groups.
1-(Azidomethyl)-5H-tetrazoleContains a tetrazole ring instead of a benzene ring; different applications in medicinal chemistry.

Uniqueness

The uniqueness of 1-(Azidomethyl)-3-nitrobenzene lies in its specific arrangement of functional groups—both an azido and a nitro group on the benzene ring—allowing it to exhibit distinct reactivity patterns compared to other similar compounds. This structural configuration enhances its utility in organic synthesis and materials science, making it a versatile compound for various applications .

Diazotization-Azidation Strategies for Aromatic Azide Formation

Diazotization-azidation represents a classical route for synthesizing aromatic azides, wherein aniline derivatives are converted to diazonium salts followed by nucleophilic displacement with sodium azide. However, this method faces limitations when applied to 1-(azidomethyl)-3-nitrobenzene due to the nitro group’s strong electron-withdrawing nature, which destabilizes intermediate diazonium species. Early attempts to synthesize benzyl azides via this pathway required harsh acidic conditions (e.g., concentrated HCl) and low temperatures (−5°C to 0°C), often resulting in poor yields and side reactions such as hydrolysis.

Modern adaptations have explored stabilized diazonium salts, but the meta-nitro substitution in 1-(azidomethyl)-3-nitrobenzene introduces steric and electronic challenges. The nitro group at the meta position reduces the electrophilicity of the adjacent benzyl carbon, hindering efficient azide substitution. Consequently, diazotization-azidation is rarely employed for this compound, with nucleophilic substitution emerging as the dominant synthetic pathway.

Nucleophilic Substitution Approaches for Azidomethyl Functionalization

The most efficient synthesis of 1-(azidomethyl)-3-nitrobenzene involves nucleophilic substitution of 1-(bromomethyl)-3-nitrobenzene with sodium azide (NaN₃). This method, reported in multiple studies, achieves high yields under mild conditions.

Reaction Conditions and Optimization

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is preferred due to their polar aprotic nature, which enhances NaN₃ solubility and reactivity.
  • Temperature: Reactions proceed optimally at 64°C for 6 hours, balancing reaction rate and side-product minimization.
  • Stoichiometry: A 1.5:1 molar ratio of NaN₃ to benzyl bromide ensures complete conversion, with excess azide mitigating competing hydrolysis.

The crude product is purified via flash chromatography using silica gel and a hexane/ethyl acetate gradient, yielding 91.1% pure 1-(azidomethyl)-3-nitrobenzene.

Table 1: Key Reaction Parameters for Nucleophilic Substitution

ParameterValue
SolventAnhydrous DMF
Temperature64°C
Reaction Time6 hours
NaN₃:Benzyl Bromide Ratio1.5:1
Yield91.1%

Optimization of Nitro Group Positioning During Synthetic Pathways

The nitro group’s position on the benzene ring significantly influences synthetic efficiency. Comparative studies of ortho-, meta-, and para-nitro isomers reveal stark differences in reactivity and yield:

Positional Effects on Reactivity

  • Meta-Nitro (1-(Azidomethyl)-3-nitrobenzene): The meta configuration minimizes steric hindrance between the nitro and azidomethyl groups, enabling efficient nucleophilic substitution. This positioning also stabilizes the transition state through resonance effects, contributing to a 91.1% yield.
  • Ortho-Nitro (1-(Azidomethyl)-2-nitrobenzene): Steric clashes between adjacent substituents reduce reaction efficiency, yielding only 12.8%.
  • Para-Nitro (1-(Azidomethyl)-4-nitrobenzene): While para substitution avoids steric issues, electronic deactivation of the benzyl carbon by the nitro group slightly lowers yield (95% vs. 91.1% for meta).

Table 2: Yield Comparison by Nitro Group Position

IsomerYield (%)
Ortho (2-nitro)12.8
Meta (3-nitro)91.1
Para (4-nitro)95.0

The meta-nitro configuration thus represents an optimal balance between electronic stabilization and steric accessibility, making it the preferred isomer for large-scale synthesis.

Bioconjugation Strategies for Protein Functionalization

Click chemistry has revolutionized protein bioconjugation by providing highly selective, efficient, and bioorthogonal reaction pathways. The copper-catalyzed azide-alkyne cycloaddition represents the premier example of click chemistry, offering exceptional selectivity for azide and alkyne functional groups that are absent from native biomolecules [3] [5]. This bioorthogonal nature allows for selective protein labeling without interference from naturally occurring amino acid residues.

Copper-Catalyzed Azide-Alkyne Cycloaddition serves as the foundation for most protein functionalization strategies involving azide-containing compounds. The reaction proceeds through a copper-assisted mechanism that accelerates the cycloaddition by approximately seven orders of magnitude compared to the uncatalyzed version [5]. Modern protocols employ copper-stabilizing ligands such as tris(benzyltriazolylmethyl)amine or tris(3-hydroxypropyltriazolylmethyl)amine to enhance reaction efficiency while minimizing copper-induced cellular toxicity [6].

Site-Specific Azide Introduction techniques have evolved to provide precise control over protein modification sites. Diazo-transfer protocols utilizing imidazole-1-sulfonyl azide enable facile introduction of azide groups into lysine residues and N-terminal positions of proteins under aqueous conditions [7]. These methods achieve conversion efficiencies of 80-95% while maintaining protein structural integrity and biological activity [7].

Strain-Promoted Azide-Alkyne Cycloaddition offers an alternative copper-free approach particularly valuable for live cell applications. This method employs cyclooctyne derivatives such as dibenzocyclooctyne or dibenzoazacyclooctyne to react with azide-functionalized proteins without requiring cytotoxic copper catalysts [8] [9]. The reaction proceeds under physiological conditions with conversion efficiencies of 70-90%, making it ideal for studying protein dynamics in living systems [8].

Enzymatic Azide Functionalization provides another route for site-specific protein modification. Lipoic acid ligase can be engineered to recognize specific peptide sequences and attach azide-containing cofactor analogues to target proteins [10]. This approach achieves conversion efficiencies ranging from 33-89% depending on the specific enzyme variant and reaction conditions [10].

N-Terminal Specific Modification represents a particularly elegant strategy for protein bioconjugation. Recent developments have introduced 6-(azidomethyl)-2-pyridinecarbaldehyde derivatives that enable N-terminal specific azide labeling with 90% efficiency [11]. These reagents facilitate subsequent chelation-assisted copper-catalyzed azide-alkyne cycloaddition reactions with enhanced reaction rates due to the proximity effect of the copper-chelating pyridine moiety [11].

StrategyReaction ConditionsTarget ProteinsEfficiency (%)Applications
CuAACCu(I) catalyst, ascorbate, ligandsAntibodies, enzymes85-95Fluorescent labeling, PEGylation
SPAACDBCO reagents, copper-freeLive cell proteins70-90Live cell imaging
Site-Specific Azide LabelingDiazo-transfer reagentsSurface proteins80-95Protein immobilization
N-Terminal ModificationPyridine-aldehyde derivativesN-terminal proteins90Chelation-assisted reactions
Enzymatic IntroductionLipoic acid ligaseLAP-tagged proteins33-89Cell surface labeling

Protein Immobilization Applications benefit significantly from azide-alkyne click chemistry. Gold nanoparticles and magnetic beads can be functionalized with alkyne groups and subsequently conjugated to azide-labeled proteins through copper-catalyzed cycloaddition [8]. These conjugates maintain high levels of protein activity and demonstrate exceptional stability, with some systems retaining functionality for at least nine months [8].

Bioorthogonal Labeling in Living Systems has been demonstrated using azide-functionalized proteins that can be selectively labeled with alkyne-bearing fluorophores or other reporter molecules [12]. Visible-light-induced activation of aryl azides provides an additional dimension of temporal control over protein labeling reactions [12].

Polymer Surface Modification Through Triazole Formation

The modification of polymer surfaces through triazole formation has emerged as a powerful strategy for enhancing material properties and introducing new functionalities. Click chemistry provides an efficient pathway for grafting functional groups onto polymer surfaces while maintaining the structural integrity of the underlying material [13] [14].

Polyurethane Surface Modification demonstrates the potential of click chemistry for improving biocompatibility and anti-fouling properties. Azide-functionalized polyvinylpyrrolidone polymers can be grafted onto polyurethane surfaces through triazole linkages, resulting in materials with significantly reduced cell adhesion and bacterial attachment [13]. These modifications achieve 25-59% reduction in fibroblast cell adhesion and 23-67% reduction in bacterial attachment across multiple species including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [13].

Carbon Fiber Interface Enhancement represents a critical application area where click chemistry has shown remarkable success. Carbon fibers modified with click-functionalized silanes through copper-catalyzed azide-alkyne cycloaddition create latent curable platforms that enhance interfacial adhesion between fibers and polymer matrices [14]. These modifications result in approximately 20% increase in total reaction enthalpy and significant improvements in mechanical properties, with interfacial shear strength increasing by up to 78% and interlaminar shear strength by 72% [14].

Polypropylene Grafting utilizes click chemistry to introduce functional polymer chains onto chlorinated polypropylene surfaces. Azide groups introduced through azido-trimethylsilane treatment can react with alkyne-terminated polymers such as polylactic acid, polyethylene glycol, and polycaprolactone [15]. This approach enables precise control over grafting density and chain architecture while providing access to amphiphilic surface properties [15].

Triazole Polymer Film Formation on metal surfaces has been achieved through surface-initiated atom transfer radical polymerization combined with click chemistry. Triazole-containing monomers synthesized via copper-catalyzed azide-alkyne cycloaddition can be polymerized directly from metal surfaces to create protective films with controlled degrees of polymerization [16] [17]. These films demonstrate excellent corrosion protection efficiency, with some formulations achieving 95.61% protection efficiency for copper in saline environments [17].

Polymer TypeAzide IntroductionTriazole FormationProperties EnhancedPerformance Improvement
PolyurethanePolymer coatingCuAAC with alkynesHydrophilicity, anti-fouling25-59% cell adhesion reduction
Carbon FiberSilane graftingCuAAC with propargyl groupsInterfacial adhesion78% shear strength increase
PolypropyleneChlorinated surfaceCuAAC with polymer chainsGrafting density control20% enthalpy increase
Metal SurfacesIn-situ polymerizationATRP/click combinationCorrosion protection95.61% protection efficiency

Surface Hydrophilicity Control can be achieved through systematic variation of triazole-containing side chains. The rigid nature of triazole rings combined with their hydrogen bonding capability provides opportunities for fine-tuning surface wettability and biocompatibility [18]. Hyperbranched triazole-alkoxysiloxane polymers demonstrate particular utility for creating functional nanocomposite coatings with enhanced thermal stability and bioactivity [18].

Click-Modified Surface Stability represents a significant advantage of triazole-based modifications. The 1,2,3-triazole linkage exhibits exceptional chemical stability, being resistant to hydrolysis, oxidation, and reduction under physiological conditions [3]. This stability ensures long-term performance of modified surfaces in demanding applications such as biomedical devices and marine environments.

Solid-Phase Synthesis Applications in Combinatorial Chemistry

Solid-phase synthesis combined with click chemistry has revolutionized combinatorial chemistry by enabling efficient, high-throughput generation of diverse molecular libraries. The azide-alkyne cycloaddition reaction provides a robust platform for introducing structural diversity while maintaining high reaction yields and product purity [19] [20].

Azide-Functionalized Resin Development forms the foundation of click chemistry-enabled solid-phase synthesis. Imidazole-1-sulfonyl azide has proven particularly effective for converting amine-functionalized resins to azide-functionalized supports under mild conditions [19]. This diazo-transfer approach achieves near-quantitative conversion (>99%) of amine groups to azides on various resin types including polystyrene, polyethylene glycol-polystyrene, and pure polyethylene glycol supports [19].

Clickable Linker Strategies have expanded the versatility of solid-phase synthesis platforms. The CHO-BTL linker can be efficiently attached to azide-functionalized resins through copper-catalyzed azide-alkyne cycloaddition, providing an alternative to traditional Wang linker chemistry [19]. These click-based linkers offer advantages in terms of reaction efficiency, product purity, and compatibility with diverse synthetic transformations [19].

Oligonucleotide Click Ligation represents a breakthrough application where azide-alkyne cycloaddition enables non-enzymatic DNA strand joining. Oligonucleotides bearing terminal azide and alkyne functionalities can be efficiently ligated through triazole formation, creating DNA constructs with unnatural backbone linkages that are tolerated by DNA and RNA polymerases [21]. This approach achieves >90% conversion within 2 hours and enables the synthesis of longer DNA sequences that are difficult to access through conventional solid-phase methods [21].

Peptide Nucleic Acid Synthesis benefits significantly from azide-based protection strategies. N-terminal azide groups can mask amino functionalities during synthesis, with subsequent phosphine-mediated deprotection occurring under mild conditions in approximately 5 minutes [22]. This approach enables near-base-free coupling reactions and achieves average yields exceeding 92% per synthetic cycle [22].

Combinatorial Library Generation utilizes click chemistry to rapidly assemble diverse molecular scaffolds from simple building blocks. Azide-coated solid supports can react with various alkyne-functionalized components to generate libraries with multiple points of diversity [20]. A representative dopaminergic phenylacetylene library containing 20 compounds with three diversity points was successfully synthesized using this approach, with several compounds showing excellent dopamine receptor binding affinities [20].

ApplicationAzide SourceClick Chemistry RoleEfficiencyAdvantages
Resin FunctionalizationISA reagentAzide installation>99% conversionBroad applicability
DNA LigationTerminal modificationsStrand joining>90% in 2 hoursPolymerase compatibility
PNA SynthesisN-terminal protectionDeprotection/coupling92% per cycleMild conditions
Library GenerationSupport coatingDiversity introductionNear-quantitativeParallel synthesis

Sulfonyl Azide Chemistry provides particularly robust methods for introducing azide functionality during solid-phase synthesis. These reagents react efficiently with phosphite intermediates during oligonucleotide synthesis, enabling incorporation of various functional groups including disulfides and click-reactive handles that are difficult to install through conventional phosphoramidite chemistry [23].

Automated Synthesis Protocols have been developed to leverage click chemistry in high-throughput synthesis platforms. Microarray-based combinatorial synthesis can incorporate click reactions for on-chip functionalization and screening, enabling rapid identification of bioactive compounds from large libraries [24]. These miniaturized platforms combine the efficiency of click chemistry with the throughput advantages of array-based synthesis.

Quality Control and Characterization of click-derived products benefits from the high fidelity of azide-alkyne cycloaddition reactions. The regiospecific formation of 1,4-disubstituted triazoles provides characteristic spectroscopic signatures that facilitate product identification and purity assessment [19]. Mass spectrometry analysis readily confirms successful click reactions through the appearance of triazole-containing products with predictable mass shifts.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

178.04907545 g/mol

Monoisotopic Mass

178.04907545 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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